3,6-Dimethylhept-5-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
760-97-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,6-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-8(3)9(4)10/h5,8H,6H2,1-4H3 |
InChI Key |
GFFWTYGLHZTFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Dimethylhept 5 En 2 One
Organometallic Catalysis in 3,6-Dimethylhept-5-en-2-one Synthesis
Organometallic catalysis provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the efficient assembly of complex molecules from simpler precursors. Transition metal catalysts, in particular, offer unique reactivity profiles for forging the specific alkene and ketone functionalities present in this compound.
Allylation reactions are fundamental for carbon-carbon bond formation and are instrumental in the synthesis of homoallylic alcohols, which are direct precursors to ketones like this compound via oxidation. Asymmetric allylation methods, such as those developed by Brown and Carreira, utilize chiral organometallic reagents to produce enantiomerically enriched alcohols from achiral aldehydes. core.ac.uk
For instance, the Brown allylation method typically employs borane (B79455) reagents and achieves high enantioselectivity at low temperatures, often around -78 °C. core.ac.uk Similarly, Carreira's method uses catalytic amounts of titanium-based Lewis acids with chiral ligands, offering competitive enantioselectivities. core.ac.uk A plausible synthetic route to this compound could involve the asymmetric allylation of an appropriate aldehyde. The resulting homoallylic alcohol can then be oxidized to the target ketone. This two-step process allows for the strategic installation of both the chiral center and the ketone functionality.
Table 1: Comparison of Asymmetric Allylation Methodologies
| Feature | Brown Allylation | Carreira Allylation |
|---|---|---|
| Metal Reagent | Chiral borane | Titanium(IV) fluoride |
| Chirality Source | Stoichiometric chiral reagent | Chiral ligand (e.g., BINOL) |
| Typical Conditions | Low temperature (-78 °C) | Catalytic Lewis acid |
| Enantioselectivity | High (often 85-99% ee) core.ac.uk | Competitive (often 70-95% ee) core.ac.uk |
| Key Advantage | High yields and selectivities | Uses a catalytic amount of the chiral source |
Phosphonate-mediated olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are a cornerstone for the stereoselective synthesis of alkenes. This methodology is exceptionally well-suited for constructing the α,β-unsaturated ketone (vinyl ketone) moiety of this compound. The HWE reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone, showing a strong preference for the formation of the (E)-alkene isomer. acs.org
A direct approach to a vinyl ketone involves using a β-ketophosphonate reagent. For example, the reaction of an aldehyde with diethyl 1-methyl-2-oxopropyl phosphonate (B1237965) can directly yield an α,β-unsaturated ketone. nih.gov This strategy allows for the one-step formation of the C=C double bond and the adjacent ketone group. The reaction conditions, including the choice of base and cation, can be tuned to optimize the yield and stereoselectivity. acs.org
Table 2: Horner-Wadsworth-Emmons Reaction Parameters
| Parameter | Influence on Reaction | Example Condition |
|---|---|---|
| Base | Generates the phosphonate carbanion | NaH, nBuLi, tBuOK acs.org |
| Solvent | Solvates reactants and intermediates | Tetrahydrofuran (B95107) (THF) |
| Temperature | Affects reaction rate and selectivity | -50 °C to room temperature nih.gov |
| Phosphonate Ester | Influences reactivity and selectivity (e.g., Diethyl vs. Diisopropyl) acs.org | Diethyl phosphonate nih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign, for example by minimizing waste and avoiding hazardous solvents.
Performing organic reactions in water is a primary goal of green chemistry. Micellar catalysis addresses the challenge of poor solubility of nonpolar reactants in water. Surfactants, such as sodium dodecyl sulfate (B86663) (SDS), form micelles in water that create hydrophobic nanocores, which can serve as microreactors for organic transformations. acs.orgresearchgate.netgoogle.com This "in water" approach has been successfully applied to the biomimetic-like synthesis of cannabinoids from terpenoid precursors like citral (B94496). acs.orgresearchgate.net The reaction between citral and resorcinol (B1680541) derivatives, which share structural motifs with the precursors of this compound, can be facilitated in aqueous media using various additives. researchgate.net This demonstrates the potential for synthesizing terpenoid ketones in aqueous systems, thereby replacing volatile organic solvents.
Eliminating the solvent entirely represents a significant step forward in green synthesis. Solvent-free reactions can be enabled by using solid catalysts or energy sources like microwave irradiation. A notable example is the acid-catalyzed cyclization of 2,6-dimethyl-5-hepten-2-ol, a structurally related alcohol, to form 2,2,6,6-tetramethyloxane. acs.org This reaction was effectively carried out using a solid H-β zeolite catalyst without any solvent, achieving high conversion. acs.org This approach highlights the potential for using heterogeneous catalysts in solvent-free conditions for transformations of similar substrates.
Table 3: Solvent-Free Cyclization of 2,6-dimethyl-5-hepten-2-ol using H-β Zeolite acs.org
| Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 5 | 100 | 5 | 99 | 44 |
| 10 | 100 | 5 | 99 | 62 |
Chemo- and Regioselective Synthesis of this compound
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of multifunctional molecules. For substrates containing multiple reactive sites, directing a reagent to react at a specific position is essential for an efficient synthesis.
The phenylselenoetherification of unsaturated alcohols, such as 6-methyl-hept-5-en-2-ol (an isomer of the alcohol corresponding to the target ketone), provides an excellent model for studying regioselectivity. researchgate.net In these reactions, an electrophilic selenium reagent reacts with the double bond, followed by intramolecular trapping by the hydroxyl group. This can lead to the formation of two different regioisomeric cyclic ethers: a five-membered tetrahydrofuran ring or a six-membered tetrahydropyran (B127337) ring. researchgate.net Research has shown that the regiochemical outcome can be controlled by the choice of reagents and the addition of Lewis acids. For example, using triethylamine (B128534) as an additive can favor the formation of a tetrahydropyran derivative from the (E)-isomer of a hexenol substrate, demonstrating that reaction conditions can effectively steer the reaction down a specific pathway. researchgate.net This principle of directing intramolecular cyclization is crucial for the selective synthesis of complex targets from linear precursors containing similar functionalities to those in the precursors of this compound.
Table 4: Factors Influencing Regioselectivity in Cyclofunctionalization researchgate.net
| Factor | Effect |
|---|---|
| Substrate Geometry | (Z)- and (E)-isomers can lead to different products. |
| Selenium Reagent | PhSeCl was found to be more efficient than PhSeBr in some cyclizations. |
| Additives | Lewis acids (e.g., tin(II) chloride) and bases (e.g., triethylamine) can significantly alter regioselectivity. |
| Temperature | Reaction temperature can influence the yield of cyclic products. |
Enantioselective Synthesis of Chiral this compound Precursors or Analogues
The generation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly for natural products and bioactive molecules where specific stereoisomers dictate biological activity. The enantioselective synthesis of chiral precursors and analogues of this compound, a monoterpenoid ketone, leverages a variety of advanced synthetic methodologies. These strategies primarily include biocatalysis, asymmetric metal-catalyzed reactions, and the use of chiral pool starting materials to install the required stereochemistry.
Research into the asymmetric synthesis of related structures has yielded efficient methods for producing chiral building blocks. These precursors, such as chiral alcohols, amines, and other functionalized intermediates, are pivotal for the total synthesis of stereochemically pure target molecules.
Biocatalytic Approaches
Enzymes, as inherently chiral catalysts, offer exceptional levels of stereocontrol under mild reaction conditions. Ene-reductases and squalene-hopene cyclases (SHCs) have been prominent in the synthesis of chiral analogues of this compound.
One notable application is the regio- and stereoselective 1,4-mono-reduction of pseudoionone (B86502) to produce geranylacetone (B162166), an isomer of this compound. researchgate.net Studies have identified the ene-reductase OYE1 from Saccharomyces pastorianus as a highly effective biocatalyst for this transformation. This enzymatic process tolerates high substrate concentrations (up to 200 mM) and achieves excellent conversions. researchgate.net Furthermore, the use of ene-reductase from Zymomonas mobilis (NCR) has enabled the stereoselective reduction of (E,E)-pseudoionone, yielding (E)-geranylacetone with an isomeric excess exceeding 60%. researchgate.net
Engineered squalene-hopene cyclases (SHCs) have also been employed for the asymmetric cyclization of geranylacetone. researchgate.netzhaw.ch The enzyme AciSHC from Acidothermus cellolyticus, for instance, can convert (Z/E)-geranylacetone into the monocyclic product (R)-γ-dihydroionone, a valuable fragrance compound. zhaw.ch Through directed evolution, the efficiency of this enzymatic cyclization has been significantly improved. zhaw.ch
Asymmetric Metal Catalysis
Chiral metal complexes are powerful tools for enantioselective transformations. Direct reductive amination (DARA) of 6-methylhept-5-en-2-one, a close structural analogue, has been achieved using a chiral iridium-phosphate catalyst. This method provides a direct route to chiral amines, which are versatile synthetic intermediates. The reaction between 6-methylhept-5-en-2-one and m-anisidine, catalyzed by an iridium complex, produced the corresponding chiral amine with an enantiomeric excess (ee) of 82%. mdpi.com
Chiral Pool Synthesis and Auxiliary-Based Methods
The "chiron approach," which utilizes readily available enantiopure natural products as starting materials, is a classic and effective strategy. An example is the use of (S)-5-methyl-tetrahydropyran-2-one, a byproduct from the industrial processing of steroidal sapogenins like sarsasapogenin, as a chiral building block. rsc.org This lactone has been successfully converted in seven steps into a natural oxacyclododecindione-type macrolactone, demonstrating its utility as a versatile chiral precursor. rsc.org
The synthesis of more complex analogues often involves the stereocontrolled introduction of multiple chiral centers. For instance, the enantioselective synthesis of (2R,3R,4E,8E)-3-hydroxy-2,4,8-trimethyldeca-4,8-dienolide, an analogue of a fungal metabolite, was accomplished using a syn-aldol reaction. rsc.org This key step involved the reaction of (E)-2,6-dimethylhepta-2,6-dienal with a boron Z-enolate derived from a chiral N-propionyl oxazolidinone, achieving a diastereomeric excess (d.e.) of 88%. rsc.org
The following table summarizes selected research findings on the enantioselective synthesis of precursors and analogues related to this compound.
Table 1: Enantioselective Synthesis of this compound Precursors and Analogues
| Precursor/Analogue | Synthetic Method | Catalyst/Reagent | Yield | Enantiomeric/Diastereomeric Excess |
|---|---|---|---|---|
| (E)-Geranylacetone | Biocatalytic 1,4-reduction | Ene-reductase (OYE1 from S. pastorianus) | >99% conversion | Not specified, focuses on regioselectivity |
| (E)-Geranylacetone | Biocatalytic 1,4-reduction | Ene-reductase (NCR from Z. mobilis) | Not specified | >60% isomeric excess |
| Chiral N-(2,6-dimethylhept-5-en-2-yl)-3-methoxyaniline | Direct Reductive Amination | Iridium-Phosphate complex | 67% | 82% ee |
| (14S,15R)-macrolactone | Chiral Pool Synthesis / Friedel-Crafts | (S)-5-Methyl-tetrahydropyran-2-one | 27% (8 steps) | Diastereomerically pure |
| syn-aldol product (precursor to a dienolide) | Aldol (B89426) Reaction | Boron Z-enolate of (-)-(R)-N-propionyl oxazolidinone | 70% | 88% d.e. |
Compound Index
Reactivity and Reaction Mechanisms of 3,6 Dimethylhept 5 En 2 One
Electrophilic and Nucleophilic Additions to the Carbonyl Group
The carbonyl group in 3,6-dimethylhept-5-en-2-one is a primary site for both electrophilic and nucleophilic attacks. The oxygen atom's lone pairs can be protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates the attack of weak nucleophiles.
Conversely, the polarized nature of the carbon-oxygen double bond makes the carbonyl carbon susceptible to direct attack by strong nucleophiles. This fundamental reactivity is central to many synthetic transformations. For instance, organometallic reagents like organomagnesium and organolithium compounds readily add to the carbonyl group. Such reactions, if followed by an acidic workup, result in the formation of tertiary alcohols.
Hydride-based reducing agents are also key players in the transformation of the carbonyl group. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can act as a source of hydride ions (H-), which are strong nucleophiles that attack the electrophilic carbonyl carbon. This reaction, upon protonation, leads to the reduction of the ketone to a secondary alcohol, specifically 6-methyl-5-hepten-2-ol, also known as sulcatol. wikipedia.org The enzymatic reduction of sulcatone to sulcatol is also a well-studied biotransformation. wikipedia.org
Reactions Involving the Alkene Moiety
The carbon-carbon double bond in the heptene (B3026448) chain of this compound is another key functional group that dictates its reactivity. This alkene moiety can undergo various addition reactions. One of the most common transformations is catalytic hydrogenation. In the presence of a metal catalyst such as palladium, platinum, or nickel, hydrogen gas can be added across the double bond. This reaction can be selective; for instance, a patent describes a process for the selective reduction of a related compound, methyl heptadiene ketone, to this compound with high selectivity using a palladium acetylacetonate (B107027) and 1,2-bis(diphenylphosphino)ethane (B154495) catalyst. google.com This suggests that under controlled conditions, the alkene can be reduced without affecting the carbonyl group.
The double bond is also susceptible to attack by electrophiles. For example, the reaction with peroxy acids would lead to the formation of an epoxide. Halogens can also add across the double bond, resulting in a dihalogenated derivative. The specific conditions of these reactions can influence the stereochemical outcome and the potential for competing reactions at the carbonyl group.
Alpha-Alkylation and Condensation Reactions of the Ketone
The carbon atoms adjacent to the carbonyl group, known as the alpha-carbons, exhibit enhanced acidity. This allows for the formation of an enolate ion in the presence of a suitable base. The resulting enolate is a powerful nucleophile and can participate in a variety of reactions.
One such reaction is alpha-alkylation, where the enolate attacks an alkyl halide, leading to the formation of a new carbon-carbon bond at the alpha-position. This allows for the extension of the carbon skeleton.
Furthermore, the enolate of this compound can act as a nucleophile in condensation reactions. For example, in an aldol (B89426) condensation, the enolate can add to the carbonyl group of another molecule (which could be another molecule of this compound or a different aldehyde or ketone). vanderbilt.edu The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. vanderbilt.edu
Reductive Transformations of this compound
The reduction of this compound can be tailored to target either the carbonyl group, the alkene moiety, or both, depending on the reducing agent and reaction conditions. As mentioned earlier, selective reduction of the carbonyl group to a secondary alcohol can be achieved using hydride reagents.
Conversely, catalytic hydrogenation can be employed to selectively reduce the carbon-carbon double bond, yielding 3,6-dimethylheptan-2-one. More vigorous reduction conditions, potentially using a combination of strong reducing agents or multi-step processes, could lead to the complete reduction of both functional groups, resulting in 3,6-dimethylheptan-2-ol. The choice of catalyst and reaction parameters such as pressure and temperature are crucial in achieving the desired level of reduction.
Enzymatic reductions also offer a high degree of selectivity. Sulcatone reductase, for example, is an enzyme that specifically catalyzes the reduction of the carbonyl group to form sulcatol. wikipedia.org
Derivatization Strategies for Chemical Modification and Functionalization
Derivatization is a technique used to modify a chemical compound to enhance its analytical detection or to alter its chemical properties for further reactions. nih.govscience.gov For this compound, the carbonyl group is a prime target for derivatization.
Common derivatization reactions for ketones include the formation of oximes, hydrazones, and semicarbazones. These reactions involve the condensation of the ketone with hydroxylamine, hydrazine, or semicarbazide, respectively. Such derivatives are often crystalline solids with sharp melting points, which can be useful for identification and purification purposes.
For analytical purposes, particularly in chromatography, derivatization can improve the volatility or detectability of the compound. nih.gov For instance, silylation of the corresponding alcohol (obtained after reduction of the ketone) can increase its volatility for gas chromatography analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. science.gov A patent mentions that sulcatone has a strong chemical reaction ability and can be derivatized to produce a variety of chemicals. google.com
Below is a table summarizing some of the potential derivatization reactions for this compound:
| Reaction Type | Reagent | Functional Group Targeted | Product Type |
| Oximation | Hydroxylamine | Carbonyl | Oxime |
| Hydrazone Formation | Hydrazine | Carbonyl | Hydrazone |
| Semicarbazone Formation | Semicarbazide | Carbonyl | Semicarbazone |
| Reduction followed by Silylation | 1. NaBH42. Silylating agent | Carbonyl | Silyl ether of the corresponding alcohol |
These derivatization strategies expand the utility of this compound in both synthetic and analytical chemistry.
Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 3,6 Dimethylhept 5 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 3,6-Dimethylhept-5-en-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbons and their functional group type (e.g., carbonyl, alkene, alkyl).
For this compound, the expected ¹H NMR signals would correspond to the various proton environments in the molecule. The methyl protons adjacent to the carbonyl group (H-1) would appear as a singlet, while the protons on the double bond (H-5) would show a characteristic chemical shift and coupling. The ¹³C spectrum would distinctly show the carbonyl carbon (C-2) at a downfield shift (around 208-212 ppm), the alkene carbons (C-5 and C-6), and the remaining aliphatic carbons. While specific, comprehensively published spectral data for this compound is limited, theoretical values can be predicted based on established chemical shift principles.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values and may vary based on solvent and experimental conditions.
| Atom Number | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | ~2.1 | s (3H) | ~30 |
| 2 | - | - | ~210 |
| 3 | ~2.5 | m (1H) | ~52 |
| 4 | ~2.2 | m (2H) | ~25 |
| 5 | ~5.1 | t (1H) | ~124 |
| 6 | - | - | ~133 |
| 7 (on C-3) | ~1.1 | d (3H) | ~18 |
| 8 (on C-6) | ~1.7 | s (3H) | ~26 |
| 9 (on C-6) | ~1.6 | s (3H) | ~18 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the proton at C-3 and the methylene (B1212753) protons at C-4, and between the C-4 protons and the vinyl proton at C-5.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. columbia.edu This is invaluable for assigning carbon signals based on their known proton assignments. For example, the singlet at ~2.1 ppm would correlate to the C-1 carbon signal, and the multiplet at ~2.5 ppm would correlate to the C-3 carbon signal. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is key for piecing together the molecular skeleton. For instance, the methyl protons at C-1 would show a correlation to the carbonyl carbon (C-2). The methyl protons at C-8 and C-9 would show correlations to the alkene carbons C-5 and C-6.
Expected 2D NMR Correlations for this compound
| Experiment | Proton(s) | Correlated Atom(s) | Information Gained |
| COSY | H3 | H4 | Connectivity between C3 and C4 |
| H4 | H5 | Connectivity between C4 and C5 | |
| HSQC | H1 | C1 | Direct C-H bond at position 1 |
| H3 | C3 | Direct C-H bond at position 3 | |
| H4 | C4 | Direct C-H bond at position 4 | |
| H5 | C5 | Direct C-H bond at position 5 | |
| H7 | C7 | Direct C-H bond at position 7 | |
| H8/H9 | C8/C9 | Direct C-H bonds at positions 8/9 | |
| HMBC | H1 (CH₃) | C2 (C=O), C3 | Confirms methyl ketone structure |
| H5 | C3, C6, C8, C9 | Confirms placement of the double bond | |
| H8/H9 (CH₃) | C5, C6 | Confirms gem-dimethyl group on the double bond |
Mass Spectrometry (MS) Fragmentation Pathways and Analytical Applications
Mass spectrometry provides information on the molecular weight and structural features of a compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound (molar mass: 140.22 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 140.
The fragmentation of ketones in MS is well-characterized and primarily involves two major pathways:
Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.org For this compound, this can occur in two ways:
Loss of a methyl radical (•CH₃) from the C1-C2 bond, leading to a prominent acylium ion at m/z 125 .
Loss of the C₅H₉ alkyl radical from the C2-C3 bond, resulting in the acetyl cation (CH₃CO⁺ ) at m/z 43 , which is often a base peak for methyl ketones.
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. In this compound, the hydrogen on C-4 is a gamma-hydrogen. This rearrangement would lead to the expulsion of a neutral alkene (propene) and the formation of a radical cation of an enol at m/z 82 .
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |
| 125 | [M - CH₃]⁺ | Alpha-cleavage |
| 82 | [C₄H₆O]⁺• | McLafferty Rearrangement |
| 67 | [C₅H₇]⁺ | Allylic cleavage of side chain |
| 43 | [CH₃CO]⁺ | Alpha-cleavage (Base Peak) |
Chromatographic Separation and Purification Techniques
Chromatography is fundamental for isolating this compound from reaction mixtures or natural sources and for its quantitative analysis.
Gas chromatography is the preferred method for analyzing volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. bioline.org.br
Method development involves optimizing several parameters:
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5, DB-5), is typically effective for separating ketones and other volatile organic compounds. google.comgoogle.com
Temperature Program: A temperature gradient is used to ensure good separation of components with different boiling points. A typical program might start at a low temperature (e.g., 40-60°C) to resolve highly volatile compounds, followed by a ramp (e.g., 5-10°C/min) to a final temperature (e.g., 230-250°C) to elute less volatile components. bioline.org.br
Injector and Detector: A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid volatilization without thermal degradation (e.g., 230-250°C). bioline.org.br Flame Ionization Detection (FID) provides excellent sensitivity for quantitative analysis, while Mass Spectrometry (MS) provides structural identification.
Example GC Parameters for Analysis
| Parameter | Typical Setting |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | ZB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) google.comgoogle.com |
| Carrier Gas | Helium at ~1 mL/min bioline.org.br |
| Injector Temp. | 230 °C bioline.org.br |
| Oven Program | 50 °C (2 min), then 8 °C/min to 220 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | m/z 40-400 bioline.org.br |
While GC is often the primary choice, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for purification or for analyzing samples that may contain non-volatile impurities.
For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.comsielc.com
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for reversed-phase separations.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. sielc.com The elution strength is adjusted by changing the ratio of the organic solvent. A gradient elution, where the percentage of the organic solvent is increased over time, is often used to separate components with a range of polarities.
Detector: A UV detector is commonly used, as the carbonyl group provides some UV absorbance (typically around 280 nm for n→π* transitions, though weak, or shorter wavelengths for π→π* transitions). If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
Example HPLC Parameters for Analysis
| Parameter | Typical Setting |
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm sielc.com |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) sielc.comsielc.com |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 220 nm or Mass Spectrometer (MS) |
| Column Temp. | 25-30 °C |
Flash Chromatography for Compound Isolation
Flash chromatography is a rapid and efficient purification technique widely used in organic chemistry for the separation of compounds from complex mixtures. biotage.comsolubilityofthings.com It operates on the principles of traditional column chromatography but utilizes positive pressure to accelerate the flow of the mobile phase through the stationary phase, significantly reducing separation times. solubilityofthings.com This methodology is particularly valuable in the workflow of synthetic chemistry for the purification of reaction intermediates and final products, as well as in natural product chemistry for the isolation of specific compounds from extracts. biotage.comteledynelabs.com
The fundamental principle involves the differential partitioning of components between a solid stationary phase, typically silica (B1680970) gel or alumina, and a liquid mobile phase that is passed through the column. solubilityofthings.com The choice of stationary and mobile phases is critical for achieving effective separation and is determined by the polarity of the target compound and the impurities to be removed. biotage.com For a moderately polar ketone like this compound, normal-phase flash chromatography with silica gel as the stationary phase is a common approach. biotage.comteledynelabs.com
Detailed research findings indicate that the selection of the solvent system (mobile phase) is paramount for the successful isolation of terpenoid ketones and other volatile organic compounds. rochester.edubiotage.com The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or pentane (B18724), and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. wiley-vch.dersc.org The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate compounds with a wider range of polarities. wiley-vch.de
For volatile compounds such as this compound, specific considerations can simplify post-chromatographic processing. rochester.edu For instance, using pentane in place of hexanes can facilitate easier removal of the solvent by rotary evaporation due to its lower boiling point. rochester.edu
The following data tables summarize typical conditions and solvent systems reported in the literature for the flash chromatographic purification of ketones and terpenoids, which are applicable to the isolation of this compound.
Table 1: Common Mobile Phase Systems for Flash Chromatography of Ketones and Terpenoids
| Non-Polar Solvent | Polar Solvent | Compound Class / Application | Source(s) |
|---|---|---|---|
| Hexanes | Ethyl Acetate (EtOAc) | General purification of organic synthesis products | wiley-vch.depsu.edu |
| Pentane | Diethyl Ether (Et₂O) | Purification of volatile compounds, olefin isomers | wiley-vch.dersc.org |
| Isohexane | Ethyl Acetate (EtOAc) | Purification of N-alkenylated heterocycles | diva-portal.orgnih.gov |
| Hexanes | Acetone (B3395972) | Purification of terpenes with improved UV detection | biotage.com |
Table 2: Example of a Step-Gradient Elution Profile for Compound Purification This table illustrates a typical gradient used to elute compounds of increasing polarity from a silica gel column.
| Step | Mobile Phase Composition | Purpose | Source(s) |
|---|---|---|---|
| 1 | 100% Pentane | Elution of very non-polar impurities | wiley-vch.de |
| 2 | 10% Diethyl Ether in Pentane | Elution of non-polar to weakly polar compounds | wiley-vch.de |
| 3 | 20% Diethyl Ether in Pentane | Elution of target compound of moderate polarity | wiley-vch.de |
| 4 | 30% to 70% Ethyl Acetate in Hexanes | Elution of more polar compounds | wiley-vch.de |
| 5 | 100% Ethyl Acetate | Elution of highly polar compounds | wiley-vch.de |
In some cases, modifiers are added to the mobile phase to improve separation. For instance, when purifying compounds with basic functionalities, a small amount of a competing amine like triethylamine (B128534) (Et₃N) may be added to the solvent system to prevent peak tailing caused by strong interactions with the acidic silica gel. biotage.comwiley-vch.de The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. rsc.org
Theoretical and Computational Investigations of 3,6 Dimethylhept 5 En 2 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
There are no specific quantum chemical calculations or Density Functional Theory (DFT) studies in the reviewed literature that detail the electronic structure or conformational analysis of 3,6-Dimethylhept-5-en-2-one.
While DFT is widely applied to understand the electronic properties (such as HOMO-LUMO gaps), stability, and structure of other α,β-unsaturated ketones and terpene derivatives, nih.govacs.orgsciforum.netdergipark.org.tr similar analyses for this compound have not been found. Such studies would typically provide insights into the molecule's reactivity, stability of different conformers, and electron density distribution.
Molecular Dynamics Simulations of this compound and its Interactions
No publications detailing molecular dynamics (MD) simulations specifically involving this compound were identified.
MD simulations are commonly used to study the behavior of molecules in solution, their interactions with other molecules or biological targets, and to understand dynamic processes. nih.govmdpi.comnih.govresearchgate.net For instance, research on other ketones explores their properties in aqueous solutions or their potential as enzyme inhibitors through simulation. nih.gov However, the interaction dynamics and behavior of this compound at the molecular level have not been the subject of such published research.
Prediction of Spectroscopic Parameters via Computational Methods
There is no available research that focuses on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound.
Computational methods are frequently used to complement experimental spectroscopic data, helping to assign signals and confirm structures by predicting NMR chemical shifts, vibrational frequencies (IR), or electronic transitions (UV-Vis). nih.govillinois.edu Although databases provide basic physical properties for this compound, echemi.com detailed computational spectroscopic studies are absent from the literature.
Computational Studies of Reaction Mechanisms and Transition States
No computational studies on the reaction mechanisms or transition states involving this compound were found in the searched literature.
Theoretical investigations are crucial for elucidating reaction pathways, determining activation energies, and characterizing the structure of transition states. Studies on related but different molecules, such as the ozonolysis of isomers or the cyclization of similar alcohols, have utilized computational methods to understand their mechanisms. researchgate.netbham.ac.uk However, the reactivity of this compound has not been explored through these computational approaches in any available studies.
Environmental Photochemistry and Degradation Pathways of 3,6 Dimethylhept 5 En 2 One
Atmospheric Oxidation Mechanisms
In the atmosphere, 6-methyl-5-hepten-2-one (B42903) is subject to degradation by several key oxidants, including hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). amazonaws.com These reactions are the primary sinks for this compound in the troposphere, leading to the formation of various secondary products.
The dominant atmospheric loss process for 6-methyl-5-hepten-2-one is its reaction with the hydroxyl radical. The reaction with ozone is also a significant contributor to its atmospheric degradation, while the reaction with nitrate radicals becomes important during nighttime. amazonaws.comcopernicus.org The reactions primarily proceed via the addition of the oxidant to the carbon-carbon double bond within the molecule. amazonaws.com
Detailed laboratory studies have determined the rate constants for these reactions at ambient temperature (296 ± 2 K). These constants are crucial for estimating the atmospheric lifetime of the compound.
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life |
|---|---|---|
| OH Radical | (1.01 ± 0.24) x 10⁻¹⁰ | ~4.2 hours |
| O₃ | (3.95 ± 0.59) x 10⁻¹⁷ | ~38.4 minutes |
| NO₃ Radical | (1.01 ± 0.11) x 10⁻¹² | ~2.5 hours |
Data sourced from studies on gas-phase reactions of 6-methyl-5-hepten-2-one. amazonaws.comoecd.org
The oxidation of 6-methyl-5-hepten-2-one leads to the formation of smaller, more oxygenated compounds. The major identified products from its reaction with OH radicals are acetone (B3395972) and 4-oxopentanal, with molar formation yields of approximately 71% and 59%, respectively. amazonaws.com The ozonolysis of 6-methyl-5-hepten-2-one also yields acetone and 4-oxopentanal, but with different formation yields of about 30% and 82%, respectively. amazonaws.com The reaction with ozone has also been shown to produce hydroxyl radicals, which can then participate in further oxidation reactions. amazonaws.com
Aquatic Photolysis and Biodegradation Studies
The fate of 6-methyl-5-hepten-2-one in aquatic systems is governed by its water solubility, potential for hydrolysis, and susceptibility to biodegradation and photolysis. With a measured water solubility of 3.02 g/L at 25°C, it can be present in the aqueous phase. oecd.org
Due to its chemical structure, hydrolysis is not considered a significant degradation pathway for 6-methyl-5-hepten-2-one. oecd.org However, the compound has been shown to be readily biodegradable. In a manometric respirometry test (OECD 301F), it achieved 91% biodegradation over 28 days, meeting the criteria for ready biodegradability. oecd.org This suggests that microbial degradation is a key removal mechanism in water treatment plants and natural aquatic environments. oecd.org
Information on the direct aquatic photolysis of 6-methyl-5-hepten-2-one is limited. However, its atmospheric degradation is driven by reactions with photochemically generated radicals, and similar indirect photolysis processes could occur in sunlit surface waters containing photosensitizers.
Studies have detected 6-methyl-5-hepten-2-one in drinking water and wastewater. oecd.org In one instance, the concentration of the compound was significantly reduced after water treatment processes involving chlorination and ozonation, indicating its removal through these treatment steps. oecd.org The log Kow of 2.4 suggests a low potential for bioaccumulation in aquatic organisms. oecd.org
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).
Ozonation has been identified as an effective process for the removal of 6-methyl-5-hepten-2-one from water. As mentioned, its concentration in drinking water was found to decrease significantly following treatment that included ozonation. oecd.org The reaction of ozone with the double bond in the molecule is a likely degradation mechanism in aqueous solutions, similar to its atmospheric ozonolysis. nih.govresearchgate.net
Photocatalytic degradation is another promising AOP. While direct studies on the photocatalytic degradation of 6-methyl-5-hepten-2-one are not widely available, related research provides some insights. For instance, iron-doped titanium dioxide (Fe-TiO₂) nanoparticles, a type of photocatalyst, have been synthesized using an aqueous extract of lemongrass, which naturally contains 6-methyl-5-hepten-2-one. researchgate.netsemanticscholar.org This suggests the potential for using such photocatalysts in the degradation of water contaminated with this and similar compounds. The mechanism of photocatalysis involves the generation of highly reactive species like hydroxyl radicals when the catalyst is irradiated with light of a suitable wavelength. researchgate.net
3,6 Dimethylhept 5 En 2 One As a Key Synthetic Intermediate
Precursor in Complex Molecule Total Synthesis
The utility of 3,6-dimethylhept-5-en-2-one and its isomers extends to the total synthesis of complex molecules. For instance, the related compound 6-methylhept-5-en-2-one is a key starting material in the industrial production of 2,6-dimethyl-5-heptenal, an important fragrance component also known as Melonal. google.com The synthesis proceeds through a Darzens reaction, involving alkylation with chloroacetic esters to form glycidic esters, followed by hydrolysis and decarboxylation. google.com
Furthermore, derivatives of this heptenone structure are employed in the synthesis of biologically active compounds. In one example, a derivative, (E)-5,5-dimethylhept-3-en-2-one, was used in an enantioselective synthesis to prepare "neopentyl warfarin (B611796)," a derivative of the widely used anticoagulant, warfarin. researchgate.net This highlights the role of such ketone structures in constructing complex chiral molecules with significant pharmacological relevance.
Research has also demonstrated the use of similar ketones in aldol (B89426) condensation reactions to create larger, more functionalized molecules. For example, aldol condensation of aldehydes with butanone can produce α,β-unsaturated ketones, which can be further modified. mdpi.com These types of reactions are fundamental in carbon-carbon bond formation and are crucial steps in the assembly of complex natural products.
Building Block in Organic Material Chemistry
While primarily recognized in the context of fragrance and fine chemical synthesis, the structural motifs found in this compound are relevant to organic material chemistry. The reactive sites—the ketone and the alkene—allow for polymerization and functionalization, which are key processes in creating new materials. For example, the related compound 3,6-dimethyl-3-vinylhept-5-en-2-one (B12659453) is noted for its potential application as an intermediate in the synthesis of more complex organic molecules, which could include polymers or other functional materials. ontosight.ai
The development of novel synthetic methods can also expand the utility of such compounds. For instance, a protocol involving a T3P-promoted condensation of ketones with NH-heterocycles has been developed to synthesize N-alkenylated heterocycles. acs.org This method could potentially be applied to this compound to create novel heterocyclic materials with applications in fields like electronics or pharmaceuticals.
Utility in the Synthesis of Chiral Scaffolds
The synthesis of chiral scaffolds is a critical area of organic chemistry, and intermediates like this compound and its derivatives play a role in this field. The term "chiral scaffold" refers to a core molecular framework that possesses chirality, which can then be elaborated into a variety of enantiomerically pure target molecules.
The enantioselective synthesis of warfarin derivatives, as mentioned previously, is a direct application of a related ketone in creating a complex chiral molecule. researchgate.net The process utilizes a chiral catalyst to control the stereochemical outcome of the reaction, demonstrating how achiral precursors can be transformed into chiral products. researchgate.net 1,2-Diphenylethylenediamine (DPEDA) is highlighted as a "privileged chiral scaffold" used in creating catalysts for such enantioselective reactions. researchgate.net
Furthermore, research into the synthesis of sandalwood odorant analogues involved the deconjugative α-methylation of α,β-unsaturated ketones, which were then reduced with sodium borohydride (B1222165) to produce chiral alcohols. mdpi.com This multi-step process, starting from structures related to this compound, illustrates a pathway to generate chiral building blocks from achiral or racemic starting materials.
Future Research Directions and Emerging Paradigms in 3,6 Dimethylhept 5 En 2 One Chemistry
Development of Novel Catalytic Systems for its Synthesis and Transformation
The efficient and selective synthesis of 3,6-Dimethylhept-5-en-2-one and its subsequent chemical transformations are pivotal for its broader application. Future research is anticipated to concentrate on pioneering catalytic systems that offer enhanced control over reactivity and stereoselectivity.
Recent breakthroughs in catalysis offer a roadmap for the future synthesis of α,β-unsaturated ketones like this compound. researchgate.net Organocatalysis, for instance, presents a metal-free and environmentally benign alternative to traditional methods. Chiral amine catalysts, have been successfully employed in the asymmetric synthesis of various enones, suggesting a potential route to enantiomerically enriched this compound. princeton.edu Furthermore, the application of gold-catalyzed reactions, known for their unique reactivity with alkynes and allenes, could open new pathways for the construction of the this compound backbone under mild conditions. beilstein-journals.org
The transformation of the enone moiety in this compound is another fertile ground for catalytic innovation. The selective hydrogenation of the carbon-carbon double bond to yield the corresponding saturated ketone is a crucial transformation. researchgate.net While traditional methods often rely on precious metal catalysts, emerging research focuses on more sustainable alternatives using earth-abundant metals. Copper-catalyzed hydroboration/protodeboronation strategies have shown promise for the chemoselective reduction of α,β-unsaturated ketones and could be adapted for this compound. rsc.org Moreover, enantioselective peroxidation of the double bond, catalyzed by chiral organic molecules, could provide access to valuable chiral epoxide or peroxide derivatives. nih.govacs.org
| Catalytic Approach | Potential Application for this compound | Key Advantages |
| Organocatalysis | Enantioselective synthesis | Metal-free, environmentally benign, high stereocontrol |
| Gold Catalysis | Novel synthetic routes from alkyne/allene precursors | Mild reaction conditions, unique reactivity patterns |
| Earth-Abundant Metal Catalysis | Selective hydrogenation of the C=C bond | Sustainable, cost-effective |
| Asymmetric Peroxidation | Synthesis of chiral epoxides and peroxides | Access to novel, functionalized derivatives |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers significant advantages in terms of safety, efficiency, and scalability. seqens.commt.com The integration of this compound synthesis and transformation into flow chemistry platforms represents a significant area for future research.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. rsc.org The synthesis of ketones and their derivatives has been successfully demonstrated in flow reactors, often with reduced reaction times and enhanced safety, particularly for hazardous reactions. mdpi.comnih.gov For the synthesis of this compound, a multi-step continuous flow process could be envisioned, starting from simple precursors and incorporating in-line purification steps. zenodo.org This approach would not only streamline the production but also allow for the safe handling of potentially reactive intermediates.
Furthermore, the combination of flow chemistry with automated optimization and machine learning algorithms can accelerate the discovery of optimal reaction conditions. High-throughput experimentation in flow can rapidly screen various catalysts, solvents, and temperatures for the synthesis and transformation of this compound, significantly reducing the development time for new chemical processes. rsc.org The development of such automated platforms will be crucial for unlocking the full synthetic potential of this compound.
| Feature of Flow Chemistry | Benefit for this compound Chemistry |
| Precise Control of Reaction Parameters | Improved yield, purity, and safety |
| Enhanced Heat and Mass Transfer | Faster reaction rates and better process control |
| Scalability | Seamless transition from laboratory to industrial production |
| Automation and High-Throughput Screening | Accelerated process development and optimization |
Exploration of Advanced Materials Science Applications Based on Derived Structures
The unique chemical structure of this compound, featuring a reactive enone functional group, makes it an attractive building block for the synthesis of advanced materials. Future research is expected to explore the derivatization of this compound to create novel polymers and functional materials with tailored properties.
The ketone functionality can serve as a versatile handle for post-polymerization modification. uq.edu.aunih.govacs.orgresearchgate.net Polymers incorporating ketone side-chains can be readily functionalized through reactions such as oxime ligation, providing a powerful tool for creating complex macromolecular architectures. uq.edu.auacs.orgresearchgate.net By polymerizing derivatives of this compound, it may be possible to create scaffolds for drug delivery, tissue engineering, or advanced coatings. The specific dimethyl substitution pattern could influence the physical properties of the resulting polymers, such as their thermal stability and solubility.
Moreover, the conjugated enone system in this compound can participate in various polymerization and cross-linking reactions. For instance, it could be incorporated into unsaturated polyester (B1180765) resins or undergo radical polymerization. mdpi.com The resulting materials could possess interesting mechanical or optical properties. The exploration of such materials is still in its infancy but holds significant promise for creating new functional polymers from a readily accessible chemical feedstock. The synergy between organic synthesis and materials science will be crucial in realizing the potential of this compound as a precursor to the next generation of advanced materials. researchgate.netnih.gov
| Potential Material Application | Role of this compound Derivative |
| Functional Polymers | Monomer with a reactive ketone handle for post-polymerization modification |
| Biodegradable Polymers | Potential bio-derived building block for sustainable materials |
| Advanced Coatings and Resins | Cross-linking agent or monomer in unsaturated polyester formulations |
| Drug Delivery Systems | Component of a polymer backbone for covalent drug attachment |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,6-Dimethylhept-5-en-2-one to achieve high purity?
- Methodological Answer : The compound can be synthesized via aldol condensation or ketone functionalization. For example, a related enone derivative (3-(4-fluorophenyl)-3,6-dimethylhept-5-en-2-one) was synthesized with 99% yield using flash chromatography (3% EtOAc/hexanes), demonstrating the importance of solvent polarity in purification . Acidic catalysts like BF₃·Et₂O, as used in cyclization reactions of similar enones, may also optimize intermediate steps .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Combine spectroscopic techniques:
- ¹³C NMR : Peaks at δ 202.13 (carbonyl) and δ 15.62–26.52 (methyl groups) align with enone systems .
- HRMS : Confirm molecular weight (140.22 g/mol) with ESI-TOF for precision (±0.0009 Da) .
- IR Spectroscopy : Detect carbonyl stretches near 1700 cm⁻¹ and C=C bonds at ~1600 cm⁻¹.
Q. What factors influence the stability of this compound under laboratory conditions?
- Methodological Answer : Stability is affected by:
- Temperature : Store at –20°C to prevent degradation of α,β-unsaturated ketones.
- Light Exposure : UV light may induce [2+2] cycloaddition; use amber vials.
- Moisture : Anhydrous conditions prevent hydrolysis of the ketone group. Thermochemical data from NIST (e.g., ΔrH°) can predict reactivity under varying conditions .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites. For example, the C5 position in analogous enones shows higher electrophilicity, favoring nucleophilic attacks. Compare with PubChem’s InChIKey (SUBNDNOQXVTHOF-UHFFFAOYSA-N) to validate computational results .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded spectra.
- Isotopic Labeling : Introduce ¹³C at the carbonyl group to track resonance splitting.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in related thiazolotriazole compounds .
Q. What enzymatic targets are plausible for this compound based on structural analogs?
- Methodological Answer : Molecular docking studies suggest potential inhibition of:
- Cyclooxygenase-2 (COX-2) : The enone moiety mimics arachidonic acid’s binding site.
- Acetylcholinesterase (AChE) : Hydrophobic methyl groups may interact with the enzyme’s peripheral site. Validate via in vitro assays, referencing bioactivity protocols for similar thiazolotriazoles .
Q. How can solvent-free techniques improve the sustainability of this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
